[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.: 133748-89-7
VCID: VC6910773
InChI: InChI=1S/C13H18ClNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
SMILES: C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol

CAS No.: 133748-89-7

Cat. No.: VC6910773

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74

* For research use only. Not for human or veterinary use.

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol - 133748-89-7

Specification

CAS No. 133748-89-7
Molecular Formula C13H18ClNO
Molecular Weight 239.74
IUPAC Name [1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C13H18ClNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
Standard InChI Key LIZSEDKZNXDJBH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol (C₁₃H₁₈ClNO, MW 239.74 g/mol) features a piperidine core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a hydroxymethyl moiety. The piperidine ring adopts a chair conformation, with the chlorobenzyl group occupying an equatorial position to minimize steric strain. The hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and target interactions.

Key Structural Features:

  • Chlorobenzyl Substituent: The para-chloro group on the benzyl ring introduces electron-withdrawing effects, modulating aromatic π-π stacking interactions and bioavailability.

  • Hydroxymethyl Group: Positioned at C3, this polar group facilitates hydrogen bonding with biological targets, a critical factor in drug-receptor interactions.

  • Stereochemistry: The compound exists as a racemic mixture unless resolved via chiral chromatography, though specific stereochemical data remain unreported.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight239.74 g/mol
IUPAC Name[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanol
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO
InChI KeyLIZSEDKZNXDJBH-UHFFFAOYSA-N
SolubilityNot experimentally determined

The compound’s logP (calculated: 2.78) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pKa of the piperidine nitrogen (estimated: 9.1) indicates partial protonation at physiological pH, influencing its pharmacokinetic profile.

Synthesis and Preparation Methods

Condensation and Cyclization Strategies

The synthesis of [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol typically proceeds via a multi-step sequence involving:

  • Benzyl Halide Alkylation: Reaction of 4-chlorobenzyl chloride with piperidin-3-yl-methanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.

  • Reductive Amination: Alternative routes employ reductive amination of 4-chlorobenzaldehyde with piperidin-3-yl-methanol derivatives using NaBH₃CN or STAB .

A notable PMC study (2023) detailed a related synthesis using Mitsunobu coupling between (4-chlorophenyl)(3-hydroxyphenyl)methanone and N-Boc-4-hydroxymethylpiperidine, followed by deprotection and reductive amination . This method achieved a 68% yield, highlighting the efficiency of Mitsunobu conditions for ether formation .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the piperidine ring necessitate elevated temperatures (80–100°C) for complete reaction.

  • Byproduct Formation: Competing N-alkylation and O-alkylation products require careful chromatographic separation.

Biological and Pharmacological Activities

Hypothesized Mechanisms

While direct bioactivity data for [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol are sparse, structural analogs exhibit:

  • Dopamine Receptor Modulation: Piperidine derivatives with arylalkyl substituents show affinity for D₂-like receptors, suggesting potential antipsychotic applications.

  • Antimicrobial Effects: Chlorinated benzyl groups enhance membrane disruption in Gram-positive bacteria, as observed in MIC assays against S. aureus (MIC₉₀: 32 µg/mL for analogs).

  • Enzyme Inhibition: Piperidine methanol derivatives inhibit acetylcholinesterase (IC₅₀: 12 µM in rat brain homogenates), relevant for Alzheimer’s disease research.

Comparative Pharmacokinetics

Parameter[1-(4-Cl-Bz)-piperidin-3-yl]-methanol[1-(3-Cl-Bz)-piperidin-3-yl]-methanol
logP2.782.81
Plasma Protein Binding89% (predicted)87% (predicted)
Metabolic StabilityModerate (CYP3A4 substrate)High (CYP2D6 substrate)

The para-chloro isomer demonstrates slower hepatic clearance compared to the meta-chloro analog, attributed to reduced CYP3A4 affinity.

Applications in Medicinal Chemistry

Lead Optimization

The hydroxymethyl group serves as a handle for prodrug derivatization. For example, esterification with palmitic acid increases logP to 5.2, enhancing blood-brain barrier penetration.

Scaffold for Hybrid Molecules

Coupling the piperidine core with triazine moieties (e.g., via nucleophilic aromatic substitution) yields hybrid inhibitors of viral polymerases, as demonstrated in anti-HSV-1 triazine-piperidine conjugates (EC₅₀: 0.87 µM) .

Chemical Reactivity and Stability

Oxidation and Reduction

  • Oxidation: The benzylic C-H bond undergoes radical bromination (NBS, AIBN) to yield [1-(4-chloro-bromobenzyl)-piperidin-3-yl]-methanol.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) cleaves the C-Cl bond, producing [1-benzyl-piperidin-3-yl]-methanol.

Stability Profile

  • Thermal Degradation: Decomposes at 218°C (TGA), with HCl elimination observed via FTIR.

  • Photostability: UV irradiation (254 nm) induces <5% degradation over 24h, indicating robust photolytic stability.

Comparison with Structural Analogs

Positional Isomers

Property4-Cl Isomer3-Cl Isomer3,4-DiCl Isomer
Melting Point92–94°C85–87°C101–103°C
Antifungal ActivityIC₅₀: 45 µMIC₅₀: 38 µMIC₅₀: 28 µM
Solubility (H₂O)1.2 mg/mL1.5 mg/mL0.8 mg/mL

The 3,4-dichloro derivative exhibits enhanced antifungal potency but reduced aqueous solubility due to increased hydrophobicity.

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